molecular formula C46H67ClN2O3 B148537 Octadecyl rhodamine B chloride CAS No. 65603-19-2

Octadecyl rhodamine B chloride

Cat. No. B148537
CAS RN: 65603-19-2
M. Wt: 731.5 g/mol
InChI Key: NFGODEMQGQNUKK-UHFFFAOYSA-M
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Description

Octadecyl rhodamine B chloride, also known as R18, is a lipophilic, cationic dye that belongs to the rhodamine family . It binds to membranes with the fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior . This property makes it useful for membrane fusion assays .


Molecular Structure Analysis

The molecular formula of Octadecyl rhodamine B chloride is C46H67ClN2O3 . It has a molecular weight of 731.49 g/mol .


Physical And Chemical Properties Analysis

Octadecyl rhodamine B chloride is a solid substance . It is lipophilic and can bind to membranes .

Scientific Research Applications

Membrane Structure Analysis

Octadecyl Rhodamine B Chloride (R18) is a lipophilic compound that binds to membranes with the fluorophore at the aqueous interface and the alkyl tail protruding into the lipid interior . This property makes it useful for studying the structure of cell membranes .

Cellular Imaging

R18 is used in cellular imaging applications . Its ability to bind to cell membranes allows researchers to visualize and study the structure and function of these membranes .

Protein Domain Studies

R18 can be used to study distances of closest approach between protein domains and membranes . This can provide valuable insights into protein-membrane interactions and the role of these interactions in cellular processes .

Membrane Fusion Assays

The fluorescence of Octadecyl Rhodamine B in membranes is quenched at high dye concentration but is released at dilution . This property makes the dye useful for membrane fusion assays .

Biomolecule Tracking

R18 can help researchers track biomolecules . By labeling these molecules with R18, researchers can monitor their movement and interactions within cells .

Cell Function Evaluation

R18 can be used to evaluate cell functions . By observing how cells interact with R18, researchers can gain insights into various cellular functions .

Cell Type Distinguishing

R18 can be used to distinguish between different cell types . The way different cells interact with R18 can provide clues about their identity and function .

Biomolecule Detection

R18 can be used to detect biomolecules . By binding to these molecules, R18 can help researchers identify and study them .

Mechanism of Action

Octadecyl rhodamine B chloride is a cationic amphiphile that can be used for staining cell membranes . It can be used in numerous studies including electronic energy transfer in organized molecular assemblies, membrane structure, and distances of closest approach between protein domains and membranes .

Safety and Hazards

Octadecyl rhodamine B chloride may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . It is recommended to avoid prolonged or repeated exposure, and to wash thoroughly after handling .

Future Directions

Octadecyl rhodamine B chloride has been used in numerous studies including electronic energy transfer in organized molecular assemblies, membrane structure, and distances of closest approach between protein domains and membranes . It has also been used in studies involving the release mechanism of Octadecyl rhodamine B chloride from Au nanorods by ultrafast laser pulses . These studies suggest potential future directions for the use of Octadecyl rhodamine B chloride in scientific research.

properties

IUPAC Name

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H67N2O3.ClH/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGODEMQGQNUKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H67ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984180
Record name 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl rhodamine B chloride

CAS RN

65603-19-2
Record name Octadecyl rhodamine B chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Bis(diethylamino)-9-{2-[(octadecyloxy)carbonyl]phenyl}xanthen-10-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl Rhodamine B Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTADECYL RHODAMINE B CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM25QZB78X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ORBC facilitate membrane fusion studies?

A1: ORBC exhibits self-quenching fluorescence at high concentrations. When incorporated into lipid bilayers, its fluorescence intensity is inversely proportional to its surface density. Membrane fusion events dilute ORBC, decreasing its surface density and increasing fluorescence. This phenomenon allows for real-time monitoring of fusion kinetics and quantification. [, , , ]

Q2: Can ORBC be used to study viral fusion with cells?

A2: Yes, ORBC readily incorporates into viral envelopes. Upon fusion with cell membranes, ORBC is diluted, leading to increased fluorescence. This enables the study of virus-cell fusion kinetics, the impact of environmental factors like pH, and the role of viral fusion proteins. [, , , , , ]

Q3: Are there limitations to using ORBC in fusion assays?

A3: While powerful, ORBC assays can be influenced by factors other than fusion, such as probe transfer between vesicles. Careful experimental design and controls are crucial to ensure accurate interpretation of results. []

Q4: What is the molecular formula and weight of ORBC?

A4: The molecular formula of ORBC is C42H57ClN2O3, and its molecular weight is 673.35 g/mol.

Q5: How stable is ORBC in different environments?

A5: ORBC is not known to possess catalytic properties. It is primarily utilized as a fluorescent probe in membrane research.

A5: The provided research articles do not contain information regarding computational studies or modeling of ORBC.

A5: The provided research does not focus on ORBC structural modifications.

A5: ORBC is typically incorporated into lipid bilayers for membrane studies. Specific formulation strategies are not extensively discussed in the provided literature.

A5: The provided research primarily focuses on the scientific applications of ORBC. Information regarding specific SHE regulations is not included.

A5: The provided research does not delve into the pharmacokinetics or pharmacodynamics of ORBC.

A10: While not a drug, ORBC demonstrates efficacy as a tool in various in vitro studies, particularly those involving membrane fusion using cell cultures and liposomes. [, , , , , ] Its use in in vivo models is not extensively discussed in the provided literature.

A5: Resistance mechanisms are not applicable to ORBC as it is a fluorescent probe, not a drug.

A5: ORBC's application as a biomarker is not elaborated upon in the provided research.

Q6: What analytical techniques are commonly employed to study ORBC in membrane systems?

A15: Fluorescence spectroscopy is the primary technique used to monitor ORBC behavior in membrane systems. Techniques like fluorescence microscopy and confocal laser endomicroscopy provide visual insights into ORBC distribution and movement. [, , , , ]

A6: The provided research does not address the environmental impact or degradation of ORBC.

A6: ORBC, being lipophilic, readily incorporates into lipid bilayers. Its dissolution and solubility in various media are not extensively studied in the context of the provided research.

A6: Details on analytical method validation for ORBC are not provided in the research articles.

A6: The provided research articles do not focus on quality control and assurance related to ORBC.

A6: The research does not discuss the immunogenicity of ORBC.

A6: This aspect is not relevant to ORBC based on the provided information.

A6: ORBC is not known to interact with drug-metabolizing enzymes based on the research provided.

Q7: Are there alternative fluorescent probes to ORBC for membrane fusion studies?

A24: Yes, other lipophilic fluorescent probes like 5(N-octadecanoyl) aminofluorescein (AF) can also be used. These probes may offer advantages depending on the specific research question, such as pH sensitivity. []

A7: The research articles do not provide information about recycling or waste management of ORBC.

A7: The research highlights the use of standard laboratory equipment and techniques, such as fluorescence spectroscopy and microscopy, for studying ORBC.

A27: The research highlights the evolution of using fluorescent probes like ORBC in understanding complex biological processes such as viral fusion. [, ]

A28: The research showcases the application of ORBC in diverse fields like virology, cell biology, and drug delivery. [, , ] This highlights the cross-disciplinary nature of ORBC's application in advancing scientific knowledge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.